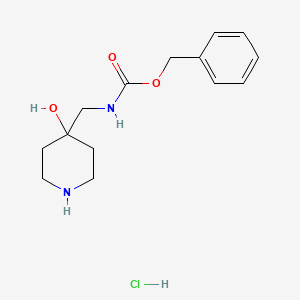

Benzyl-(4-Hydroxypiperidin-4-ylmethyl)carbamathydrochlorid

Übersicht

Beschreibung

“Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride” is a chemical compound. It is a derivative of 4-Hydroxypiperidine . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine, a core component of the compound, has been studied . It has an empirical formula of C5H11NO .Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxypiperidine, a core component of the compound, include a boiling point of 108-114 °C/10 mmHg (lit.) . It has a molecular weight of 101.15 .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Piperidinderivate, wie z. B. “Benzyl-(4-Hydroxypiperidin-4-ylmethyl)carbamathydrochlorid”, spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in mehr als zwanzig Klassen von Pharmazeutika vorhanden . Die Benzyl-Piperidingruppe ist oft ein notwendiger Bestandteil für die erfolgreiche Hemmung von Cholinesterase-Rezeptoren .

Arzneimittelentwicklung

Die Struktur dieser Verbindung deutet auf potenzielle Anwendungen in der Arzneimittelentwicklung hin. Piperidin-haltige Verbindungen stellen einen der wichtigsten synthetischen medizinischen Bausteine für die Konstruktion von Medikamenten dar . Laut Sci-Finder wurden in den letzten fünf Jahren über 7000 piperidinbezogene Arbeiten veröffentlicht .

Synthese von biologisch aktiven Piperidinen

Die Verbindung könnte als Substrat für die Synthese von biologisch aktiven Piperidinen verwendet werden . Die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine ist eine wichtige Aufgabe der modernen organischen Chemie .

Hemmung von Cholinesterase-Rezeptoren

Die Benzyl-Piperidingruppe (Donepezil-ähnlich) ist oft ein notwendiger Bestandteil für die erfolgreiche Hemmung von Cholinesterase-Rezeptoren . Das AChE-Enzym umfasst zwei aktive anionische Bindungsstellen: katalytisch und peripher. Die Benzyl-Piperidingruppe bietet eine gute Bindung an die katalytische Stelle und interagiert mit Trp84, Trp279, Phe330 und Phe331 .

Forschung in der organischen Chemie

Angesichts der Bedeutung von Piperidin und seinen Derivaten in verschiedenen Bereichen könnte diese Verbindung in der Forschung verwendet werden, um neue Reaktionen und Synthesemethoden in der organischen Chemie zu untersuchen .

Entwicklung neuer Arzneimittel

In Anbetracht der großen Bandbreite an Pharmazeutika, die Piperidinderivate enthalten, könnte “this compound” möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that piperidine derivatives are often necessary for the successful inhibition of cholinesterase receptors .

Safety and Hazards

Zukünftige Richtungen

The future directions in the study of piperidine derivatives, including “Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This is an active area of research in the pharmaceutical industry .

Biochemische Analyse

Biochemical Properties

Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase enzymes. It interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine in the nervous system . The compound binds to the active sites of these enzymes, preventing the hydrolysis of acetylcholine and leading to an accumulation of this neurotransmitter. This interaction is crucial for studying the modulation of cholinergic signaling pathways and developing treatments for neurodegenerative diseases.

Cellular Effects

Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride affects various cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This elevation in acetylcholine can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, the compound has been shown to affect non-neuronal cells by modulating other enzymatic activities and receptor interactions, which can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride involves its binding to the active sites of acetylcholinesterase and butyrylcholinesterase . The benzyl group interacts with aromatic residues within the enzyme’s active site, while the piperidine ring and carbamate moiety form hydrogen bonds with key amino acids. This binding inhibits the enzymatic activity, preventing the breakdown of acetylcholine. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways associated with cholinergic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase for several hours, but degradation products may form over extended periods. Long-term exposure to the compound in cell cultures can lead to adaptive changes in cellular function, including alterations in receptor expression and signaling pathway activity.

Dosage Effects in Animal Models

The effects of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic signaling and improved cognitive function in animal models of neurodegenerative diseases . At high doses, the compound can cause toxic effects, including muscle weakness, respiratory distress, and convulsions. These adverse effects are likely due to excessive accumulation of acetylcholine and overstimulation of cholinergic receptors.

Metabolic Pathways

Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride is involved in metabolic pathways related to its biotransformation and elimination . The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some inhibitory activity against cholinesterase enzymes or be further processed for excretion. The compound’s metabolism can affect its pharmacokinetics and overall efficacy in biochemical and pharmacological studies.

Transport and Distribution

Within cells and tissues, Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. Transporters and binding proteins may facilitate its uptake and distribution, influencing its localization and concentration within different tissues.

Subcellular Localization

The subcellular localization of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride affects its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target enzymes. Additionally, it may be transported to the nucleus, where it can influence gene expression and transcriptional regulation. Post-translational modifications and targeting signals may direct the compound to specific organelles, affecting its overall efficacy and biological activity.

Eigenschaften

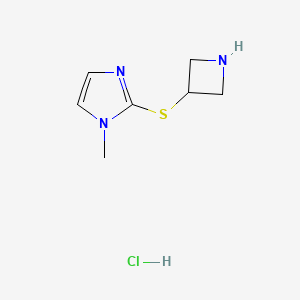

IUPAC Name |

benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c17-13(19-10-12-4-2-1-3-5-12)16-11-14(18)6-8-15-9-7-14;/h1-5,15,18H,6-11H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRFJMBYWRUSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)

![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)

![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)

![3-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447490.png)

![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)